1-(Benzyloxy)-4,4,4-trifluorobutan-2-one
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability .Scientific Research Applications
Applications in Organic Synthesis
1-(Benzyloxy)-4,4,4-trifluorobutan-2-one and its derivatives have been extensively used in organic synthesis, particularly in the benzylation of alcohols. For instance, 2-benzyloxy-1-methylpyridinium triflate has been reported as a stable, neutral organic salt effective in converting alcohols into benzyl ethers through a mix-and-heat process (Poon & Dudley, 2006), (López & Dudley, 2008). This compound has proven to be a mild and effective reagent for synthesizing benzyl ethers and esters, showcasing its utility in various organic transformations.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4,4,4-trifluoro-1-phenylmethoxybutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)6-10(15)8-16-7-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRIEBHNJAOGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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